N-ethyl-4-propan-2-ylbenzamide N-ethyl-4-propan-2-ylbenzamide
Brand Name: Vulcanchem
CAS No.: 6955-05-1
VCID: VC18981407
InChI: InChI=1S/C12H17NO/c1-4-13-12(14)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,13,14)
SMILES:
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

N-ethyl-4-propan-2-ylbenzamide

CAS No.: 6955-05-1

Cat. No.: VC18981407

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-4-propan-2-ylbenzamide - 6955-05-1

Specification

CAS No. 6955-05-1
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name N-ethyl-4-propan-2-ylbenzamide
Standard InChI InChI=1S/C12H17NO/c1-4-13-12(14)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,13,14)
Standard InChI Key SQHUAFXTZHJUAQ-UHFFFAOYSA-N
Canonical SMILES CCNC(=O)C1=CC=C(C=C1)C(C)C

Introduction

Structural and Physicochemical Properties

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H17NO\text{C}_{12}\text{H}_{17}\text{NO}
Molecular Weight191.27 g/mol
Density0.974 g/cm³
Boiling Point320.5°C at 760 mmHg
LogP2.95
Polar Surface Area (PSA)29.1 Ų
Refractive Index1.509

Synthetic Methodologies

Key Synthetic Routes

The synthesis of N-ethyl-4-propan-2-ylbenzamide involves multi-step protocols common to benzamide derivatives. A representative pathway (Chart 1) includes:

  • Boc Protection: tert-Butyloxycarbonyl (Boc) protection of the amine group to prevent undesired side reactions .

  • Esterification: Conversion of the Boc-protected amino acid to a methyl ester using methanol and catalytic acid .

  • Cyclization: Formation of the pyrazolo[1,5-a]pyrimidine scaffold via nucleophilic addition of acetonitrile anions, followed by hydrazine treatment .

  • Amidation: Coupling of the intermediate with 5-chloro-2-(methylsulfonamido)benzoic acid under standard amidation conditions (e.g., HATU or EDCI) .

Table 2: Reaction Yields for Critical Steps

StepYield (%)Conditions
Boc Protection85THF, −78°C to −50°C
Cyclization64DMF, 120°C, 8 h
Amidation63HATU, Et₃N, room temp

Optimization Challenges

Steric hindrance from the isopropyl group complicates amidation steps, often requiring prolonged reaction times (12–24 h) and excess coupling reagents . Purification via silica gel chromatography (0–10% methanol in chloroform) is typically necessary to isolate the final product .

Structure-Activity Relationship (SAR) Insights

Impact of Substituents

  • Amide Nitrogen: Ethyl substitution enhances metabolic stability compared to methyl or hydrogen .

  • Aromatic Ring: Para-substituted isopropyl groups improve lipophilicity (LogP ↑ 0.3–0.5) without significantly affecting PSA .

  • Scaffold Modifications: Replacement of the benzene ring with pyridine (as in ROCK inhibitors) increases polarity but reduces cell permeability .

Table 3: Comparative SAR of Benzamide Derivatives

CompoundEC₅₀/IC₅₀ (nM)LogPPSA (Ų)
N-Ethyl-4-propan-2-ylbenzamideN/A2.9529.1
Presatovir0.153.232.4
C08 (ROCK inhibitor)1.22.145.7

Future Directions

  • Antiviral Screens: Prioritize in vitro testing against RSV and coronaviruses.

  • Prodrug Development: Explore ester or carbamate prodrugs to enhance oral bioavailability.

  • Crystallography: Resolve co-crystal structures with RSV F proteins or ROCK1 to guide lead optimization.

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